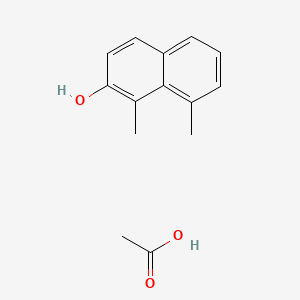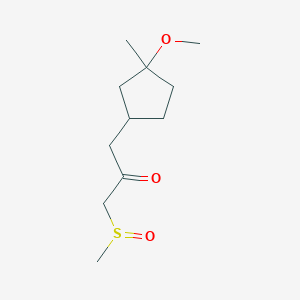
2'-Azido-2'-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine is a chemical compound that belongs to the class of nucleosides. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This compound is characterized by the presence of an azido group at the 2’ position, a deoxy modification, and a methylsulfanyl group at the 8 position of the adenosine base. These modifications impart unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable adenosine derivative.
Azidation: The 2’ hydroxyl group of the adenosine derivative is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Deoxygenation: The 2’ position is deoxygenated to form the deoxy derivative.
Methylation: The N,N-dimethylation is achieved using methyl iodide (CH3I) and a base such as sodium hydride (NaH).
Thioether Formation: The methylsulfanyl group is introduced at the 8 position using a suitable thiol reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as tri-n-butyltin hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Common reagents and conditions used in these reactions include organotin hydrides for reduction, nucleophiles for substitution, and oxidizing agents for oxidation. Major products formed from these reactions include amines, substituted derivatives, and oxidized sulfur compounds.
Applications De Recherche Scientifique
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides for studying nucleic acid chemistry.
Biology: The compound is used in biochemical studies to investigate the role of modified nucleosides in biological processes.
Industry: The compound is used in the production of oligonucleotides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine involves its incorporation into nucleic acids. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups. The compound can also interfere with nucleic acid synthesis and function, leading to potential antiviral and anticancer effects. Molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar compounds to 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine include:
2’-Azido-2’-deoxyadenosine: Lacks the N,N-dimethyl and methylsulfanyl modifications.
2’-Azido-2’-deoxy-N,N-dimethyladenosine: Lacks the methylsulfanyl modification.
2’-Azido-2’-deoxy-8-(methylsulfanyl)adenosine: Lacks the N,N-dimethyl modification.
The uniqueness of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine lies in its combination of modifications, which confer distinct chemical and biological properties that are not present in the similar compounds listed above.
Propriétés
Numéro CAS |
64864-81-9 |
|---|---|
Formule moléculaire |
C13H18N8O3S |
Poids moléculaire |
366.40 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-4-azido-5-[6-(dimethylamino)-8-methylsulfanylpurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H18N8O3S/c1-20(2)10-8-11(16-5-15-10)21(13(17-8)25-3)12-7(18-19-14)9(23)6(4-22)24-12/h5-7,9,12,22-23H,4H2,1-3H3/t6-,7-,9-,12-/m1/s1 |
Clé InChI |
MPUCGXNCXUCWNW-GRIPGOBMSA-N |
SMILES isomérique |
CN(C)C1=NC=NC2=C1N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])SC |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=C(N2C3C(C(C(O3)CO)O)N=[N+]=[N-])SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



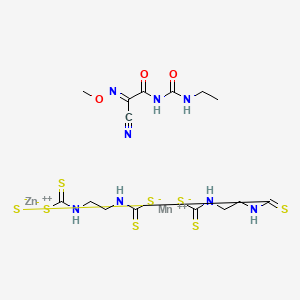
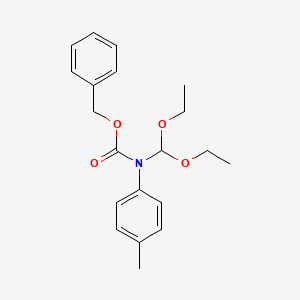


![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)



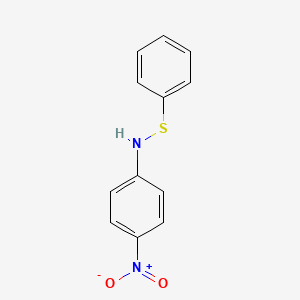
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
